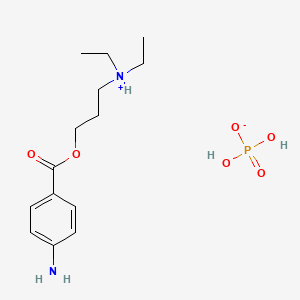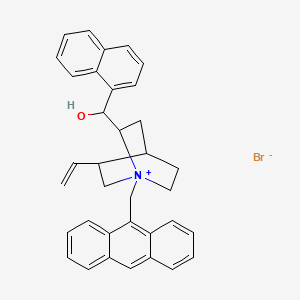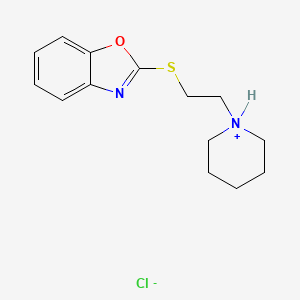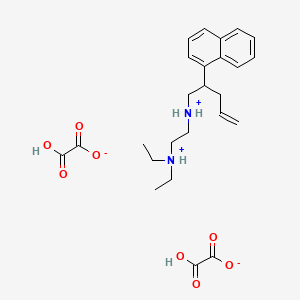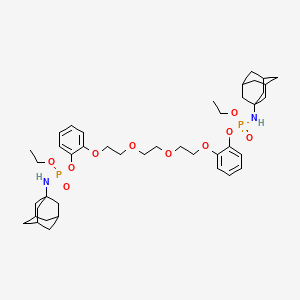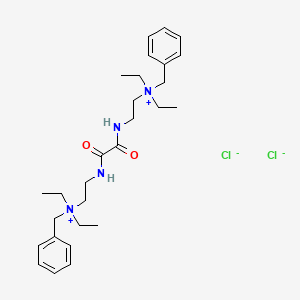
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is a quaternary ammonium compound known for its cholinesterase inhibitory activity. This compound is structurally characterized by the presence of oxalylbis(iminoethylene) and benzyldiethyl groups, making it a symmetrical oxalamide-based bis-quaternary ammonium salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride involves the reaction of N,N’-bis(2-diethylaminoethyl)oxamide with benzyl chloride. The process typically involves the following steps :
Formation of N,N’-bis(2-diethylaminoethyl)oxamide: This is achieved by reacting 2-diethylaminoethylamine with ethyl oxalate in xylene under reflux conditions.
Quaternization: The resulting N,N’-bis(2-diethylaminoethyl)oxamide is then reacted with benzyl chloride in acetonitrile under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization using ethanol and ether .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its cholinesterase inhibitory activity, making it relevant in neurobiology research.
Mecanismo De Acción
The primary mechanism of action of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is its inhibition of cholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like myasthenia gravis, where cholinergic transmission is impaired .
Comparación Con Compuestos Similares
Similar Compounds
Pyridostigmine: Similar in function but differs in its pharmacokinetic properties and duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
This compound is unique due to its longer duration of action and its specific structural features that contribute to its stability and efficacy as a cholinesterase inhibitor .
Propiedades
Número CAS |
152-25-0 |
|---|---|
Fórmula molecular |
C28H44Cl2N4O2 |
Peso molecular |
539.6 g/mol |
Nombre IUPAC |
benzyl-[2-[[2-[2-[benzyl(diethyl)azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C28H42N4O2.2ClH/c1-5-31(6-2,23-25-15-11-9-12-16-25)21-19-29-27(33)28(34)30-20-22-32(7-3,8-4)24-26-17-13-10-14-18-26;;/h9-18H,5-8,19-24H2,1-4H3;2*1H |
Clave InChI |
RFLYGJKKPYVELY-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


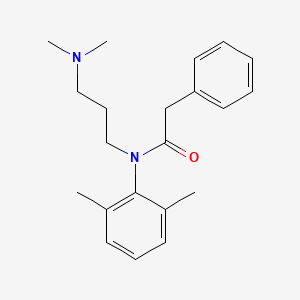

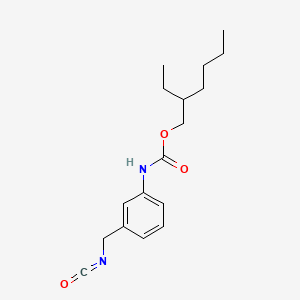
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)


